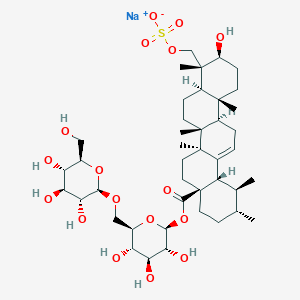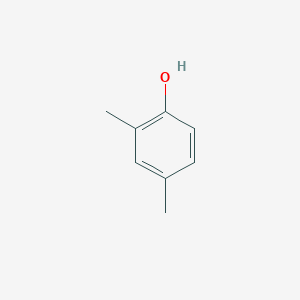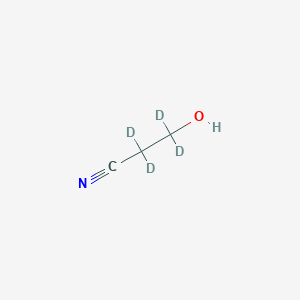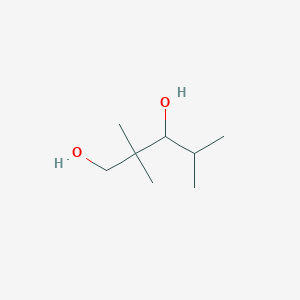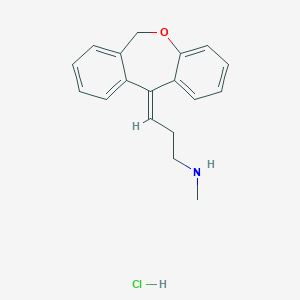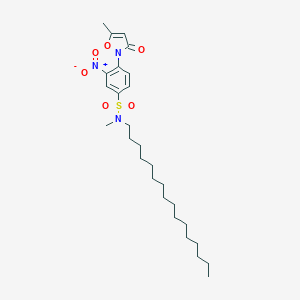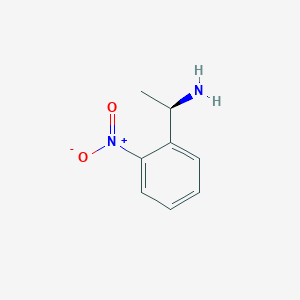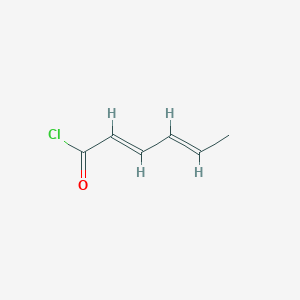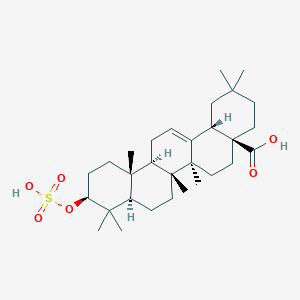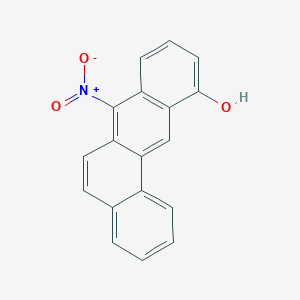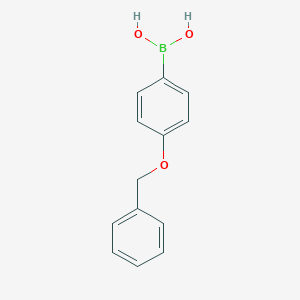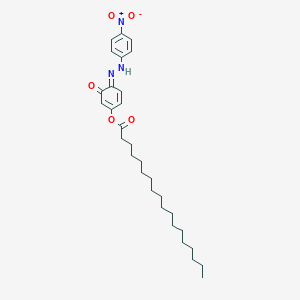
5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol
Übersicht
Beschreibung
5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a chemical compound studied for its various chemical and physical properties. Its significance lies in its potential applications in different fields, such as dye synthesis and materials science.
Synthesis Analysis
The synthesis of related azo compounds often involves reactions with α-ketoacids and esters, leading to heterocyclic compounds like benzoxazines and imidazoles, as demonstrated by Le Bris (1984) in the synthesis of amino-7 benzoxazines-1,4-ones-2 (Le Bris, 1984).
Molecular Structure Analysis
Studies on molecular structure often employ techniques like NMR, Mass spectrometry, UV–visible, and FTIR spectroscopy. For instance, Al-Khateeb et al. (2019) used these methods to characterize new thiazole azo dye ligands (Al-Khateeb, Karam & Al-adilee, 2019).
Chemical Reactions and Properties
Chemical reactions of similar compounds involve forming complexes with metals, as found in the work by Yamane and Yamaguchi (1997) on nitro-PAPS reacting with Pb(II), Cd(II), and Mn(II) (Yamane & Yamaguchi, 1997).
Physical Properties Analysis
The physical properties such as melting point and solubility are often studied through various spectroscopic techniques, as seen in the work on azo dyes and their metal complexes by Ahmad et al. (2023) (Ahmad et al., 2023).
Chemical Properties Analysis
The chemical properties like reactivity and stability of azo compounds are analyzed using spectroscopic and computational methods. This is evident in the research by Nandi et al. (2012), who studied the solvatochromism of nitro-substituted phenolates (Nandi et al., 2012).
Wissenschaftliche Forschungsanwendungen
Spectrophotometric Determination of Thiocyanate and Perchlorate : This chemical has been used in the development of flow-through spectrophotometric bulk optodes for determining thiocyanate and perchlorate. It functions as an active constituent in these optodes, which are used in conjunction with flow injection techniques for the analysis of waters from different sources and in human saliva samples (García et al., 2006); (García et al., 2003).
Polymeric Membrane pH Electrodes : This compound has been used in solvent polymeric membranes containing electrically charged H+ carriers for pH response behavior. It's shown to influence the pH response of these electrodes in the presence of lipophilic ionic sites (Mi, Green, & Bakker, 1998).
Chromogenic Crown Ether Reagents : It's also involved in the synthesis of chromogenic crown ether reagents for the extraction spectrophotometry of sodium and potassium. These reagents have applications in determining sodium in human blood serum (Nakamura et al., 1982).
Antioxidant Properties Studies : Studies have explored its role in synthesizing bifunctional 2H-imidazole-derived phenolic compounds, which are effective inhibitors for oxidative stress-associated destructive processes (Gerasimova et al., 2021).
Synthesis and Characterization of Metal Complexes : It's been used in the synthesis of metal complexes with ligands derived from phenols. These complexes have applications in various fields, including biological activities studies (Al-Khateeb, Karam, & Al-adilee, 2019).
Environmental Phenols Determination : An automated on-line column-switching HPLC-MS/MS method with peak focusing, incorporating this compound, has been developed for determining environmental phenols in urine (Ye et al., 2005).
Eigenschaften
IUPAC Name |
[3-hydroxy-4-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-28(29(34)24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHICQPUQDFJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709357 | |
| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol | |
CAS RN |
124522-01-6 | |
| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



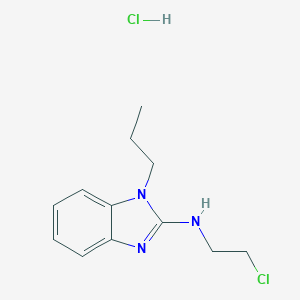
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
